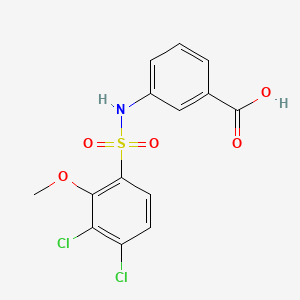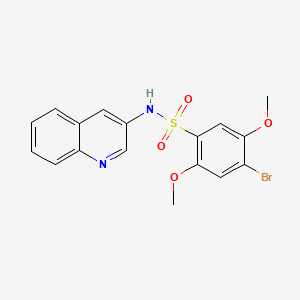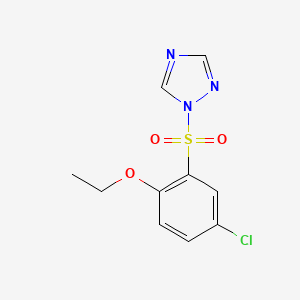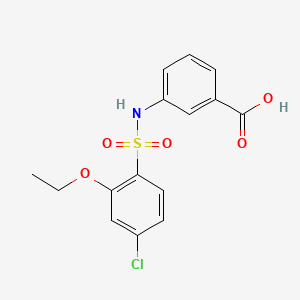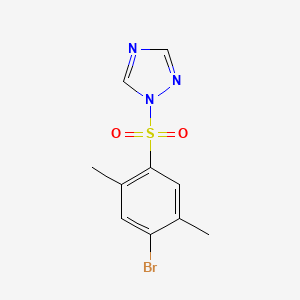![molecular formula C17H13N5OS3 B603499 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2E)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide CAS No. 1091525-58-4](/img/structure/B603499.png)
2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2E)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2E)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a thiazole ring, and a thiophene ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2E)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via cyclization reactions involving thiourea and α-haloketones.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions like reflux and the presence of catalysts.
Major Products
Oxidation: Sulfoxides and nitroso derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2E)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several applications in scientific research:
作用機序
The mechanism of action of 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2E)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 2-(5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile
- 2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile
- 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2E)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to its combination of triazole, thiazole, and thiophene rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
1091525-58-4 |
|---|---|
分子式 |
C17H13N5OS3 |
分子量 |
399.5g/mol |
IUPAC名 |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N5OS3/c23-15(20-16-19-13(9-25-16)14-7-4-8-24-14)10-26-17-21-18-11-22(17)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20,23) |
InChIキー |
KYKJIVUHSGCBHB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate](/img/structure/B603416.png)
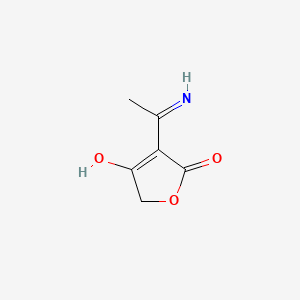
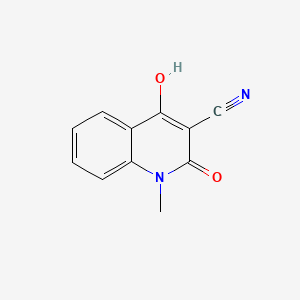
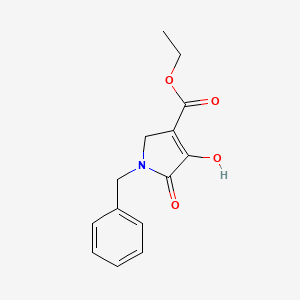
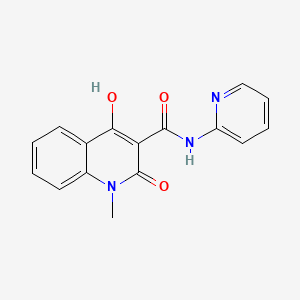
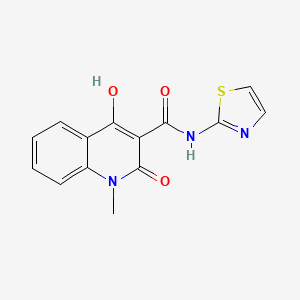
![2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene](/img/structure/B603428.png)
![4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B603429.png)
